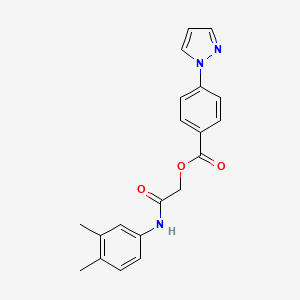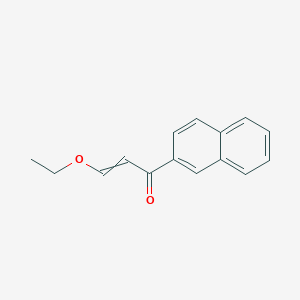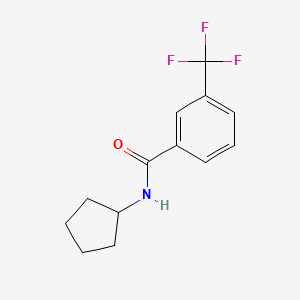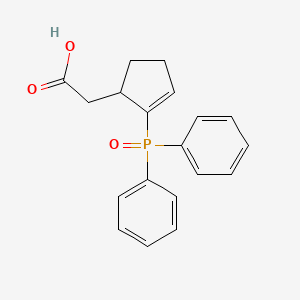
2-Cyclopentene-1-acetic acid, 2-(diphenylphosphinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(diphénylphosphinyl)-2-cyclopentène-1-acétique est un composé organique de formule moléculaire C19H19O2P. Il s’agit d’un dérivé du cyclopentène contenant un groupe diphénylphosphinyl. Ce composé est d’intérêt dans divers domaines de la chimie en raison de sa structure et de sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2-(diphénylphosphinyl)-2-cyclopentène-1-acétique implique généralement la réaction du cyclopentène avec l’acide acétique en présence d’un catalyseur pour former l’acide 2-cyclopentène-1-acétique. Cet intermédiaire est ensuite mis à réagir avec l’oxyde de diphénylphosphine dans des conditions spécifiques pour obtenir le produit final. Les conditions de réaction comprennent souvent des températures contrôlées et l’utilisation de solvants pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le procédé serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées pour garantir la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-(diphénylphosphinyl)-2-cyclopentène-1-acétique subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes de phosphine correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe diphénylphosphinyl en d’autres groupes fonctionnels.
Substitution : Le composé peut subir des réactions de substitution où le groupe diphénylphosphinyl est remplacé par d’autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène pour l’oxydation, des agents réducteurs comme l’hydrure de lithium et d’aluminium pour la réduction et divers nucléophiles pour les réactions de substitution. Les conditions impliquent généralement des températures, des solvants et des catalyseurs spécifiques pour mener les réactions à terme.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type de réaction et des réactifs utilisés. Par exemple, les réactions d’oxydation donnent des oxydes de phosphine, tandis que les réactions de réduction peuvent produire des phosphines ou d’autres formes réduites du composé.
Applications De Recherche Scientifique
L’acide 2-(diphénylphosphinyl)-2-cyclopentène-1-acétique a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme ligand en chimie de coordination.
Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, notamment son utilisation comme précurseur pour le développement de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés, notamment les polymères et les matériaux de pointe.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(diphénylphosphinyl)-2-cyclopentène-1-acétique implique son interaction avec les cibles moléculaires et les voies dans les systèmes biologiques. Le groupe diphénylphosphinyl peut interagir avec les enzymes et les récepteurs, modulant leur activité. Les effets du composé sont médiés par ces interactions, influençant diverses voies biochimiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-cyclopentène-1-acétique
- Oxyde de diphénylphosphine
- Dérivés du cyclopentène
Unicité
L’acide 2-(diphénylphosphinyl)-2-cyclopentène-1-acétique est unique en raison de la présence à la fois des groupes cyclopentène et diphénylphosphinyl. Cette combinaison confère des propriétés chimiques et physiques distinctes, ce qui le rend précieux pour des applications spécifiques dans la recherche et l’industrie. Sa réactivité et sa capacité à former des complexes stables avec les métaux et d’autres composés le distinguent des composés similaires.
Propriétés
Numéro CAS |
652972-58-2 |
|---|---|
Formule moléculaire |
C19H19O3P |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
2-(2-diphenylphosphorylcyclopent-2-en-1-yl)acetic acid |
InChI |
InChI=1S/C19H19O3P/c20-19(21)14-15-8-7-13-18(15)23(22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-13,15H,7-8,14H2,(H,20,21) |
Clé InChI |
TYQASKPXNOFBEW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12518192.png)
![Tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B12518197.png)
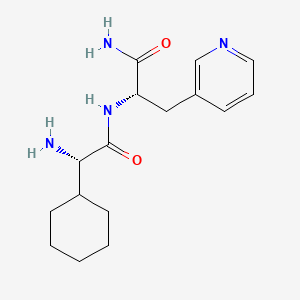
![2-Azabicyclo[2.2.1]heptane-3-thione](/img/structure/B12518206.png)
![5-Isopropyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12518208.png)
![(2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B12518225.png)
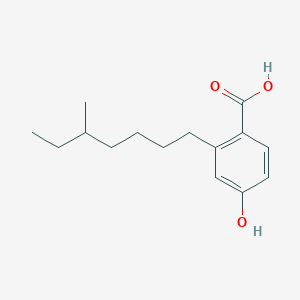
![5-{[3-Chloro-4-(2,3-dihydroxypropoxy)phenyl]methylidene}-3-(2-methylphenyl)-2-(propylimino)-1,3-thiazolidin-4-one](/img/structure/B12518248.png)

